2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine
CAS No.: 2092531-56-9
Cat. No.: VC3168645
Molecular Formula: C8H8Cl2FN
Molecular Weight: 208.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2092531-56-9 |
---|---|
Molecular Formula | C8H8Cl2FN |
Molecular Weight | 208.06 g/mol |
IUPAC Name | 2-(3,5-dichlorophenyl)-2-fluoroethanamine |
Standard InChI | InChI=1S/C8H8Cl2FN/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8H,4,12H2 |
Standard InChI Key | OCNKYJPHZUXRBE-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1Cl)Cl)C(CN)F |
Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C(CN)F |
Introduction
Chemical Structure and Properties
Molecular Structure
2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine belongs to the class of substituted phenyl amines, characterized by a phenyl ring with two chlorine atoms at meta positions (3,5-positions) and a 2-fluoroethan-1-amine side chain. The molecular formula is C8H8Cl2FN with a calculated molecular weight of approximately 208.06 g/mol. The structural configuration includes a chiral center at the carbon bearing the fluorine atom, potentially allowing for the existence of enantiomers with distinct three-dimensional arrangements and potentially different biological activities. This structural complexity adds to the compound's interest in stereochemical studies and structure-activity relationship investigations.
Table 1: Basic Chemical Information of 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine
Property | Value |
---|---|
Molecular Formula | C8H8Cl2FN |
Molecular Weight | 208.06 g/mol |
IUPAC Name | 2-(3,5-dichlorophenyl)-2-fluoroethanamine |
Chemical Class | Substituted phenyl amine |
Structural Features | 3,5-dichlorophenyl group, 2-fluoroethan-1-amine side chain |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties of 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine
Property | Predicted Value | Basis for Prediction |
---|---|---|
Physical State | Solid at room temperature | Common for similar molecular weight amines |
Appearance | White to off-white crystalline powder | Typical for halogenated amines |
Solubility | Moderately soluble in organic solvents; limited water solubility | Based on lipophilic nature of halogenated compounds |
LogP | Approximately 2.8-3.2 | Estimated from halogen content and carbon skeleton |
pKa | Approximately 8-9 for the amine group | Influenced by electron-withdrawing halogens |
Melting Point | 110-160°C (estimated) | Based on similar halogenated amines |
Spectroscopic Characteristics
The spectroscopic profile of 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine would exhibit distinctive features reflecting its structural elements. In 1H NMR spectroscopy, the aromatic protons would display a characteristic pattern due to the 3,5-dichloro substitution, likely appearing as singlets with specific chemical shifts influenced by the electronic effects of the chlorine atoms . The proton at the chiral carbon bearing the fluorine would show characteristic splitting due to coupling with both the fluorine atom and adjacent protons of the amine-bearing carbon. The collision cross-section value for the [M+H]+ adduct would likely be in the range of 135-140 Ų, similar to what has been observed for compounds with comparable molecular structures and weights .
Table 3: Predicted Spectroscopic Data for 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine
Spectroscopic Method | Predicted Key Features |
---|---|
1H NMR | Aromatic protons: δ 7.2-7.5 ppm (3H, complex pattern) |
CH-F: δ 5.2-5.6 ppm (1H, multiplet due to F-coupling) | |
CH2-NH2: δ 2.9-3.4 ppm (2H, complex multiplet) | |
NH2: δ 1.5-2.0 ppm (2H, broad signal) | |
13C NMR | Aromatic carbons: δ 125-140 ppm |
C-F: δ 90-95 ppm (doublet with large J-coupling) | |
CH2-NH2: δ 42-46 ppm | |
Mass Spectrometry | [M+H]+ peak at m/z 209.01 |
Isotope pattern characteristic of dichlorinated compound | |
IR Spectroscopy | N-H stretching: 3300-3400 cm-1 |
C-F stretching: 1000-1100 cm-1 | |
C-Cl stretching: 700-800 cm-1 |
Synthetic Approaches
From 3,5-Dichlorobenzaldehyde
Synthetic Challenge | Potential Solutions |
---|---|
Introduction of fluorine | Use of selective fluorinating agents (DAST, SelectFluor) |
Stereochemical control through substrate-directed approaches | |
Chlorination of phenyl ring | Controlled halogenation with trichloroisocyanuric acid |
Use of pre-chlorinated starting materials | |
Amine protection/deprotection | Boc or Cbz protection for compatibility with reaction conditions |
Purification | Fractional distillation for volatile intermediates |
Crystallization of salt forms for final product purification |
Biological Activity and Applications
Research Applications
The unique structural features of 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine make it a potentially valuable compound in various research contexts. In medicinal chemistry, it could serve as a building block or scaffold for the development of more complex molecules with specific biological activities. The compound might function as a useful probe in structure-activity relationship studies to investigate the impact of halogen substitution patterns on binding affinity and selectivity for biological targets. Additionally, the presence of fluorine provides opportunities for metabolic studies and potentially 18F radiochemistry applications in positron emission tomography (PET) imaging, if suitably adapted synthetic methods were developed.
Table 5: Potential Research Applications of 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine
Research Area | Potential Application |
---|---|
Medicinal Chemistry | Building block for drug candidates |
Probe for structure-activity relationship studies | |
Synthetic Methodology | Model compound for stereoselective fluorination techniques |
Radiochemistry | Template for developing 18F-labeled PET imaging agents |
Pharmacology | Investigation of halogen effects on receptor binding |
Agricultural Chemistry | Precursor for potential agrochemical development |
Structure-Activity Relationships
The specific arrangement of substituents in 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine would significantly influence its biological activity profile compared to related compounds. The 3,5-dichloro substitution pattern on the phenyl ring would create a distinct electronic distribution and shape compared to compounds with different halogenation patterns, such as 2-(3-Chlorophenyl)-2-fluoroethan-1-amine or 1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine. These differences would likely affect binding interactions with biological targets, potentially resulting in altered potency, selectivity, or pharmacokinetic properties. The comparison with structurally related compounds could provide valuable insights into the importance of specific substitution patterns for biological activity.
Table 6: Structural Comparison with Related Compounds
Analytical Methods and Characterization
Advanced Characterization Techniques
Analytical Technique | Information Provided |
---|---|
HPLC-MS | Purity assessment, molecular weight confirmation, fragmentation pattern |
NMR Spectroscopy | Structural confirmation, position of substituents, configurational analysis |
Infrared Spectroscopy | Functional group identification (NH2, C-F, C-Cl bonds) |
X-ray Crystallography | Definitive 3D structure, absolute configuration |
Elemental Analysis | Confirmation of elemental composition (C, H, N, Cl, F) |
IMS-MS | Collision cross-section measurement, conformational analysis |
DSC/TGA | Thermal properties, phase transitions, decomposition temperature |
Future Research Directions
Synthetic Methodology Development
Future research on 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine might focus on developing improved synthetic methodologies to access the compound efficiently and in high purity. These efforts could include exploration of novel fluorination strategies that offer enhanced regioselectivity and stereoselectivity, potentially enabling the preparation of specific enantiomers if desired for particular applications. The development of catalytic methods for introducing the halogen substituents under milder conditions could improve the sustainability of the synthesis and reduce the generation of hazardous waste. Additionally, flow chemistry approaches might be investigated to facilitate scale-up while maintaining safety and efficiency, particularly for the potentially hazardous halogenation and fluorination steps.
Materials Science Applications
Beyond biological applications, the unique structural features of 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine might be explored for potential applications in materials science. The presence of halogen atoms could contribute to specific intermolecular interactions, including halogen bonding, that might be exploited in crystal engineering or the development of functional materials. The compound might serve as a building block for polymeric materials with unique properties, including potential applications in separation science, sensing technologies, or electronic materials. These possibilities represent unexplored territory that could open new avenues for research beyond the more obvious pharmaceutical and agrochemical applications.
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